molecular formula C14H21N3O3S B12425380 Sumatriptan-d6 N-Oxide

Sumatriptan-d6 N-Oxide

Cat. No.: B12425380
M. Wt: 317.44 g/mol
InChI Key: GRHYJEBKFWDYFD-XERRXZQWSA-N
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Description

Sumatriptan-d6 N-Oxide is a synthetic compound used primarily in the treatment of migraines and cluster headaches. It is a derivative of Sumatriptan, a selective serotonin receptor agonist. This compound is a deuterated form of Sumatriptan, meaning it contains six deuterium atoms, which can be useful in various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sumatriptan-d6 N-Oxide involves the oxidation of Sumatriptan using hydrogen peroxide in the presence of sodium tungstate and methanesulphonic acid. The reaction is typically carried out in a methanolic medium at a temperature of 50-55°C . This method is straightforward and efficient, allowing for the isolation of the Sumatriptan N-oxide derivatives as free base and as malate salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Sumatriptan-d6 N-Oxide primarily undergoes oxidation reactions. The oxidation process involves the conversion of Sumatriptan to its N-oxide form using hydrogen peroxide as the oxidizing agent .

Common Reagents and Conditions

    Oxidizing Agent: Hydrogen peroxide (30% aqueous solution)

    Catalyst: Sodium tungstate

    Medium: Methanolic medium

    Acid: Methanesulphonic acid

    Temperature: 50-55°C

Major Products

The major product formed from the oxidation of Sumatriptan is this compound. This compound can be isolated as a free base or as a malate salt .

Scientific Research Applications

Sumatriptan-d6 N-Oxide has several applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound for various analytical and research purposes.

    Biology: Employed in studies involving serotonin receptor agonists and their effects on biological systems.

    Medicine: Investigated for its potential in treating migraines and cluster headaches.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Sumatriptan-d6 N-Oxide exerts its effects by acting as a selective agonist for serotonin (5-HT1B and 5-HT1D) receptors on intracranial blood vessels and sensory nerves of the trigeminal system. This action causes vasoconstriction and reduces neurogenic inflammation associated with antidromic neuronal transmission, which correlates with the relief of migraine symptoms .

Comparison with Similar Compounds

Similar Compounds

    Sumatriptan: The non-deuterated form of Sumatriptan-d6 N-Oxide, used for similar therapeutic purposes.

    Rizatriptan N-Oxide: Another triptan derivative used in the treatment of migraines.

    Zolmitriptan N-Oxide: Similar to this compound, used for migraine treatment.

    Almotriptan N-Oxide: Another compound in the triptan family with similar applications.

Uniqueness

This compound is unique due to its deuterated nature, which can provide advantages in research applications, such as improved stability and reduced metabolic degradation.

Properties

Molecular Formula

C14H21N3O3S

Molecular Weight

317.44 g/mol

IUPAC Name

2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine oxide

InChI

InChI=1S/C14H21N3O3S/c1-15-21(19,20)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2,3)18/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2D3,3D3

InChI Key

GRHYJEBKFWDYFD-XERRXZQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC)(C([2H])([2H])[2H])[O-]

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC[N+](C)(C)[O-]

Origin of Product

United States

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